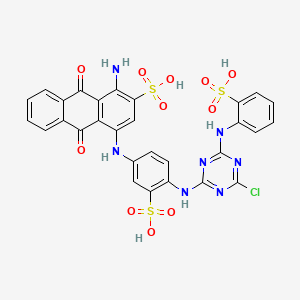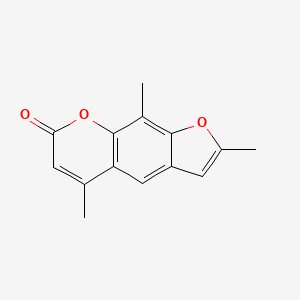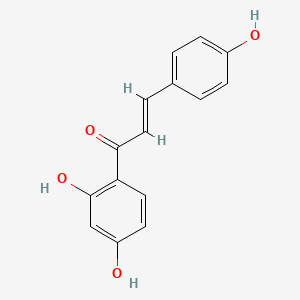
Leucettine L41
Descripción general
Descripción
Leucettine L41 is a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It has shown significant potential in preventing memory impairments and neurotoxicity induced by oligomeric amyloid-beta 25-35 peptide administration in mice . This compound is derived from the marine sponge alkaloid Leucettamine B and has been studied for its neuroprotective properties and potential therapeutic applications in Alzheimer’s disease and diabetes .
Aplicaciones Científicas De Investigación
Leucettine L41 has a wide range of scientific research applications, including:
Cancer Research:
Pre-mRNA Splicing: This compound modulates alternative splicing of pre-mRNA in various cellular systems, making it a useful tool for studying splicing mechanisms.
Mecanismo De Acción
Leucettine L41 exerts its effects primarily by inhibiting the activity of DYRK1A, DYRK2, CLK1, and CLK3. These kinases are involved in various cellular processes, including cell cycle regulation, signal transduction, and pre-mRNA splicing. By inhibiting these kinases, this compound can modulate these processes and exert neuroprotective, anti-diabetic, and anti-cancer effects .
Safety and Hazards
Direcciones Futuras
Leucettine L41 has shown promising results in various cellular diabetic models, including MIN6 and INS1E cells in 2D and 3D culture, iPSC-derived β-cell islets derived from iPSC, and isolated mouse islets . Therefore, it represents a promising antidiabetic agent and is worth further evaluation, especially in vivo .
Análisis Bioquímico
Biochemical Properties
Leucettine L41 plays a significant role in biochemical reactions by inhibiting several kinases, including DYRK1A, DYRK2, CDC-like kinase 1 (CLK1), and CLK3. It also inhibits glycogen synthase kinase 3 alpha/beta (GSK3α/β) and proto-oncogene serine/threonine-protein kinase Pim-1 (Pim1) . The inhibition of these enzymes affects various signaling pathways and cellular processes. For instance, this compound prevents the proteolysis of DYRK1A, which is crucial in Alzheimer’s disease pathology .
Cellular Effects
This compound influences various cell types and cellular processes. In beta cells, this compound enhances glucose-stimulated insulin secretion (GSIS) and promotes cell proliferation . In Alzheimer’s disease models, this compound reduces pro-inflammatory cytokine levels and amyloid-beta plaque burden, improving synaptic plasticity and memory functions . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific kinases, leading to their inhibition. By inhibiting DYRK1A, this compound prevents its proteolytic processing, thereby maintaining its kinase specificity . Additionally, this compound, in combination with transforming growth factor-beta (TGF-β) inhibitors, significantly promotes GSIS by increasing insulin secretion and decreasing glucagon levels in diabetic models .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. In Alzheimer’s disease models, long-term treatment with this compound has shown sustained improvements in synaptic plasticity and memory functions . These findings suggest that this compound remains effective over extended periods, with minimal degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic models, this compound, in combination with TGF-β inhibitors, has shown dose-dependent improvements in GSIS . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of key kinases. By inhibiting DYRK1A, this compound affects the phosphorylation of various substrates, influencing metabolic flux and metabolite levels . Additionally, this compound’s impact on GSK3α/β and Pim1 further modulates metabolic pathways, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. In Alzheimer’s disease models, this compound has been shown to accumulate in astrocytes, where it exerts its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In Alzheimer’s disease models, this compound accumulates in astrocytes, where it prevents DYRK1A proteolysis and reduces pro-inflammatory cytokine levels .
Métodos De Preparación
The synthesis of Leucettine L41 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity against DYRK1A and other kinases.
Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Análisis De Reacciones Químicas
Leucettine L41 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Various substitution reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
Leucettine L41 is part of a family of compounds known as leucettines, which are derived from the marine sponge alkaloid Leucettamine B. Similar compounds include:
Leucettine L43: A closely related analog with poor kinase inhibitory activity compared to this compound.
Harmine: Another DYRK1A inhibitor with modest activity and several off-target effects.
Leucettine L92: Another potent inhibitor of DYRK1A with similar properties to this compound.
This compound is unique in its potent inhibitory activity against multiple kinases and its broad range of scientific research applications, making it a valuable tool for studying various diseases and cellular processes .
Propiedades
IUPAC Name |
(4Z)-2-anilino-4-(1,3-benzodioxol-5-ylmethylidene)-1H-imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16-13(8-11-6-7-14-15(9-11)23-10-22-14)19-17(20-16)18-12-4-2-1-3-5-12/h1-9H,10H2,(H2,18,19,20,21)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPHHJBZEGSUNE-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=N3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)NC(=N3)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



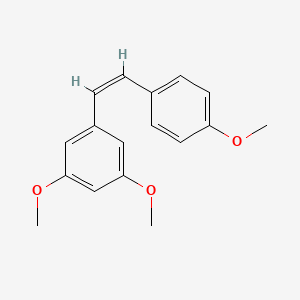
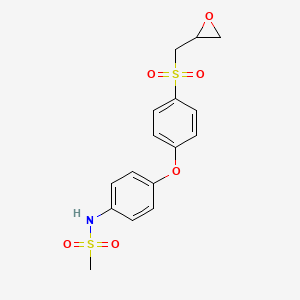
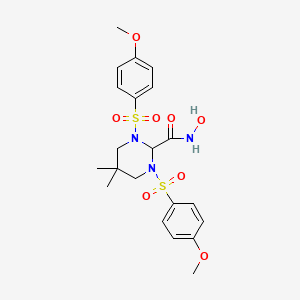
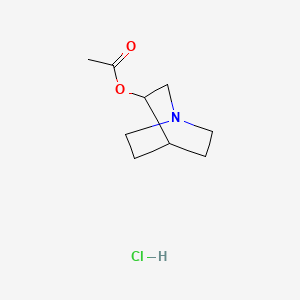
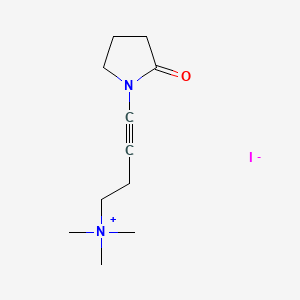
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B1662413.png)
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)
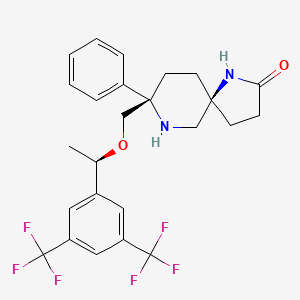
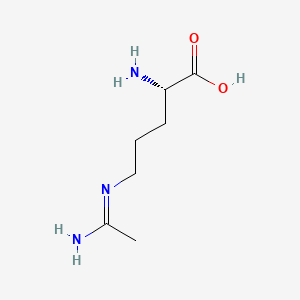
![5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1662422.png)
![3-[(7H-purin-6-ylamino)methyl]phenol](/img/structure/B1662424.png)
